![molecular formula C12H7Cl2N3 B1426450 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole CAS No. 937366-57-9](/img/structure/B1426450.png)
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(2,5-Dichloropyrimidin-4-yl)-1H-indole” often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Antibacterial Activity
Similar compounds have been synthesized and evaluated for their antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus . It’s plausible that “3-(2,5-Dichloropyrimidin-4-yl)-1H-indole” could also be investigated for potential antibacterial properties.
Synthesis of New Derivatives
Compounds with a pyrimidine scaffold, like our compound of interest, are often used as starting materials for the synthesis of new derivatives with potential therapeutic applications. The regioselective synthesis can lead to the formation of products with varying biological activities .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various chemical interactions .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
properties
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYVYDAVBOFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718182 | |
Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937366-57-9 | |
Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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